molecular formula C10H13N5NaO10P2 B1602396 CID 16218960 CAS No. 71997-39-2

CID 16218960

Cat. No. B1602396
CAS RN: 71997-39-2
M. Wt: 448.18 g/mol
InChI Key: ULQAEEYTGARSBZ-UOERWJHTSA-N
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Description

CID 16218960, also known as Adenosine 5′-diphosphate, periodate oxidized sodium salt, is a chemical compound .


Molecular Structure Analysis

The molecular structure of a compound like CID 16218960 can be analyzed using various techniques such as mass spectrometry . The molecular formula of CID 16218960 is C10H13N5NaO10P2.


Chemical Reactions Analysis

CID 16218960, like other compounds, can undergo various chemical reactions. The type and extent of these reactions would depend on the conditions and other reactants involved .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like CID 16218960 can be determined using various methods . These properties include color, density, hardness, melting point, boiling point, and solubility.

Scientific Research Applications

Chemically Induced Dimerization in Biological Systems

Reversible and Spatiotemporal Control of Protein Function Chemically induced dimerization (CID) is a technique used to manipulate biological systems with high precision. It allows for reversible and spatiotemporal control of protein function within cells, contributing significantly to our understanding of various biological processes, including signal transduction and protein trafficking. CID techniques have been developed to be orthogonal and reversible, providing unprecedented precision in controlling protein activity (Voss, Klewer, & Wu, 2015).

Applications in Regenerative Medicine and Safety Mechanisms

Induced Pluripotent Stem Cell-Derived Rejuvenated T Cell Therapy A novel application of CID involves the use of inducible caspase-9 (iC9) in induced pluripotent stem cells (iPSCs). This approach aims to enhance the safety of regenerative medicine by providing a mechanism to eliminate iPSCs and their derived tumors upon activation with a specific chemical inducer of dimerization. This safeguard system has been applied in rejuvenated cytotoxic T lymphocyte therapy models, demonstrating its potential for future clinical therapies (Ando et al., 2015).

Enhancing Experimental Techniques

Photocaged-Photocleavable Chemical Dimerizer for Protein Localization CID has also been utilized to develop novel experimental tools, such as a photocaged-photocleavable chemical dimerizer. This tool allows researchers to control protein localization within living cells with high spatiotemporal resolution, facilitating the study of dynamic biological processes like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).

Documenting Archaeological Science

CIDOC CRM for Documenting Scientific Experiments in Archaeology In a more niche application, CIDOC CRM and its extensions have been proposed for documenting the scientific experiments involved in archaeological investigations. This approach helps in capturing the complexities and results of archaeological science, ensuring thorough documentation of experimental procedures and findings (Niccolucci, 2017).

properties

InChI

InChI=1S/C10H13N5O10P2.Na/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)24-6(1-16)3-23-27(21,22)25-26(18,19)20;/h1-2,4-7H,3H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQAEEYTGARSBZ-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O)N.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@H](COP(=O)(O)OP(=O)(O)O)C=O)N.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5NaO10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585073
Record name PUBCHEM_16218960
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16218960

CAS RN

71997-39-2
Record name PUBCHEM_16218960
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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